mechanism of action of 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride in vitro
mechanism of action of 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride
Abstract
The quinoline scaffold, particularly when functionalized with a piperazine moiety, represents a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with significant pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4] This guide focuses on 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride, a specific analogue for which the precise in vitro mechanism of action is not yet fully elucidated. Leveraging structure-activity relationships from closely related compounds, this document proposes a series of robust, self-validating experimental workflows designed to systematically investigate its molecular targets and cellular effects. We will proceed under three primary mechanistic hypotheses derived from existing literature on similar quinoline-piperazine structures: (1) Inhibition of Receptor Tyrosine Kinase (RTK) signaling, (2) DNA intercalation and subsequent induction of apoptosis, and (3) Broad-spectrum kinase inhibition, including the PI3K/mTOR pathway. This guide provides the strategic rationale and detailed protocols for researchers, scientists, and drug development professionals to rigorously test these hypotheses.
Introduction to the Quinoline-Piperazine Scaffold
The fusion of a quinoline core with a piperazine ring creates a versatile pharmacophore known for its interaction with a diverse range of biological targets.[5][6] The nitrogen atoms in both ring systems can act as hydrogen bond acceptors or become protonated, facilitating interactions within the active sites of enzymes or receptors.[7] Specifically, substitutions on the quinoline ring, such as the 6-methoxy group, are known to modulate activity, for instance, in antimalarial 4(1H)-quinolones.[1] Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have demonstrated broad pharmacological activities, including anticancer effects attributed to the inhibition of pathways like VEGFR-II.[4] Furthermore, compounds with high structural similarity, such as certain indeno[1,2-c]quinoline-11-ones, have been identified as potent DNA intercalating agents that trigger apoptosis.[8] Given this landscape, a multi-faceted approach is essential to determine the primary mechanism of 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride.
Core Mechanistic Hypotheses
Based on the established activities of analogous structures, we will investigate three plausible mechanisms of action.
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Hypothesis 1: Receptor Tyrosine Kinase (RTK) Inhibition. Many quinoline derivatives are potent inhibitors of RTKs like c-Met and VEGFR, which are critical regulators of cell proliferation, survival, and angiogenesis.[9][10] The 4-(piperazin-1-yl)quinoline scaffold can effectively occupy the ATP-binding pocket of these kinases.[9]
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Hypothesis 2: DNA Intercalation and Apoptosis Induction. The planar quinoline ring system is capable of intercalating between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).[8][11] This mechanism is observed in related 9-methoxy-6-(piperazin-1-yl) derivatives.[8]
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Hypothesis 3: PI3K/mTOR Pathway Inhibition. The PI3K/mTOR signaling cascade is a central regulator of cellular growth and metabolism, and it is frequently dysregulated in cancer. Imidazo[4,5-c]quinoline derivatives containing a piperazine substituent have shown potent inhibitory activity against PI3K and/or mTOR kinases.[9]
The following sections detail the experimental workflows designed to systematically validate or refute these hypotheses.
Experimental Elucidation of In Vitro Action
Initial Cytotoxicity Profiling: Determining the Phenotypic Endpoint
The first step is to establish the compound's effect on cell viability across a panel of relevant cell lines (e.g., various cancer cell lines). This provides the fundamental dose-response data (IC50) required for all subsequent mechanistic assays.
Workflow for Cell Viability Assessment
Caption: Workflow for determining compound cytotoxicity.
Protocol: MTT Cell Viability Assay [12]
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
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Compound Treatment: Prepare a 2-fold serial dilution of 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for 48 or 72 hours.
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
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Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Analysis: Plot the percentage of cell viability versus compound concentration and determine the IC50 value using non-linear regression analysis.
Table 1: Hypothetical IC50 Data Summary
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Expected Value |
| PC3 | Prostate Cancer | Expected Value |
| A549 | Lung Cancer | Expected Value |
| HUVEC | Normal Endothelial | Expected Value |
Investigation of Kinase Inhibition (Hypotheses 1 & 3)
To determine if the compound's cytotoxic effect is mediated by kinase inhibition, we will employ both broad-spectrum kinase profiling and specific enzymatic assays for key RTKs and PI3K/mTOR pathway members.
Workflow for Kinase Inhibition Analysis
Caption: Experimental workflow for kinase inhibition studies.
Protocol: In Vitro VEGFR-II Kinase Assay [4]
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Assay Setup: In a 96-well plate, add reaction buffer, recombinant human VEGFR-II enzyme, and a specific peptide substrate (e.g., poly-Glu, Tyr).
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Compound Addition: Add varying concentrations of 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride to the wells. Include a positive control inhibitor (e.g., Sorafenib) and a no-inhibitor control.
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Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for 30-60 minutes at 30°C.
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Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., ADP-Glo™) that measures ADP production, which is directly proportional to kinase activity.
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IC50 Determination: Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control. Determine the IC50 value from the resulting dose-response curve.
Signaling Pathway Analysis (Hypothetical)
If the compound inhibits an upstream kinase like VEGFR-II or PI3K, we expect to see a downstream effect on signaling proteins. This can be visualized and then tested via Western Blot.
Caption: Hypothesized inhibition of the RTK/PI3K/Akt/mTOR pathway.
Investigation of DNA Intercalation and Apoptosis (Hypothesis 2)
If kinase inhibition is not the primary mechanism, direct interaction with DNA is a strong possibility.
Protocol: DNA Intercalation Assay (Ethidium Bromide Displacement)
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Principle: Ethidium bromide (EtBr) fluoresces strongly when intercalated into DNA. A competing intercalating agent will displace EtBr, causing a decrease in fluorescence.
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Setup: In a fluorometer cuvette or 96-well black plate, add a fixed concentration of calf thymus DNA and ethidium bromide in buffer.
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Titration: Add increasing concentrations of 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride to the DNA-EtBr solution.
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Measurement: After a short incubation, measure the fluorescence intensity (Excitation ~520 nm, Emission ~600 nm).
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Analysis: A significant decrease in fluorescence intensity indicates that the compound is displacing EtBr and intercalating into the DNA.
Protocol: Apoptosis Detection by Annexin V Staining
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Cell Treatment: Treat cells (e.g., H1299) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.[8]
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Staining: Harvest the cells and wash with PBS. Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
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Incubation: Incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Interpretation:
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Annexin V-positive / PI-negative cells: Early apoptosis.
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Annexin V-positive / PI-positive cells: Late apoptosis/necrosis.
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Signaling Pathway for Apoptosis Induction
Caption: Hypothesized pathway for apoptosis via DNA intercalation.
Summary and Forward Outlook
This guide outlines a logical, multi-pronged strategy to define the in vitro mechanism of action for 6-Methoxy-4-(piperazin-1-yl)quinoline Hydrochloride. By systematically testing for cytotoxicity, kinase inhibition, and DNA interaction, researchers can build a comprehensive profile of the compound's biological activity. The results from these experiments will not only elucidate the primary mechanism but also inform future lead optimization, target validation, and preclinical development efforts. Each protocol is designed to be self-validating, with clear positive and negative controls, ensuring the generation of robust and trustworthy data.
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